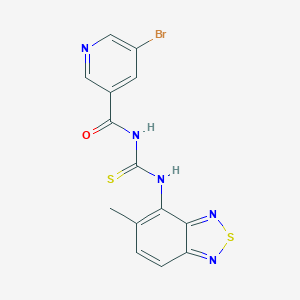![molecular formula C24H15ClN4O3 B328813 4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B328813.png)
4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid involves multiple steps, including the formation of the cyclopenta[b]pyridine core, the introduction of amino and cyano groups, and the final coupling with the furan and benzoic acid moieties. Common reagents used in these reactions include various chlorinating agents, nitriles, and amines. The reaction conditions often involve the use of catalysts, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary but often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents replacing the chloro group.
Scientific Research Applications
4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid can be compared with other similar compounds, such as:
Indole derivatives: These compounds share some structural similarities and are also known for their biological activities.
Imidazole derivatives: Similar in their heterocyclic structure and applications in various fields.
Cinnamic acid derivatives: Known for their antimicrobial and therapeutic properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C24H15ClN4O3 |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
4-[5-[(E)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C24H15ClN4O3/c1-11-16(21-12(2)18(10-27)23(28)29-22(21)17(11)9-26)8-14-4-6-20(32-14)13-3-5-15(24(30)31)19(25)7-13/h3-8H,1-2H3,(H2,28,29)(H,30,31)/b16-8+ |
InChI Key |
MXRZMCQXMYYJTF-LZYBPNLTSA-N |
SMILES |
CC1=C(C2=C(C1=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)C(=C(C(=N2)N)C#N)C)C#N |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C/C3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)C(=C(C(=N2)N)C#N)C)C#N |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)C(=C(C(=N2)N)C#N)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(3-METHYLPHENOXY)ETHYL]THIOUREA](/img/structure/B328730.png)
![5-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B328731.png)
![5-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B328732.png)
![1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA](/img/structure/B328736.png)
![N-[(5-bromo-3-pyridinyl)carbonyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B328737.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(3-pyridinylcarbonyl)thiourea](/img/structure/B328739.png)

![1-[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA](/img/structure/B328741.png)
![N-(4-bromophenyl)-N'-[(5-bromopyridin-3-yl)carbonyl]thiourea](/img/structure/B328743.png)
![N-(5-bromo-2-pyridinyl)-N'-[(5-bromo-3-pyridinyl)carbonyl]thiourea](/img/structure/B328744.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(pyridin-3-ylcarbonyl)thiourea](/img/structure/B328746.png)
![isopropyl 4-[({[(5-bromopyridin-3-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B328747.png)
![3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]THIOUREA](/img/structure/B328751.png)

